molecular formula C10H7ClN2S2 B14345072 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile CAS No. 92064-61-4

3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile

Cat. No.: B14345072
CAS No.: 92064-61-4
M. Wt: 254.8 g/mol
InChI Key: QOOVPYXDVFVWFP-UHFFFAOYSA-N
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Description

3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a propanenitrile group via a sulfanyl linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chloro group on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation).

Scientific Research Applications

3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile depends on its specific application. In medicinal chemistry, benzothiazole derivatives often interact with molecular targets such as enzymes, receptors, or DNA. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact molecular pathways involved can vary depending on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile can be compared with other benzothiazole derivatives, such as:

Properties

CAS No.

92064-61-4

Molecular Formula

C10H7ClN2S2

Molecular Weight

254.8 g/mol

IUPAC Name

3-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile

InChI

InChI=1S/C10H7ClN2S2/c11-7-2-3-9-8(6-7)13-10(15-9)14-5-1-4-12/h2-3,6H,1,5H2

InChI Key

QOOVPYXDVFVWFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)SCCC#N

Origin of Product

United States

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